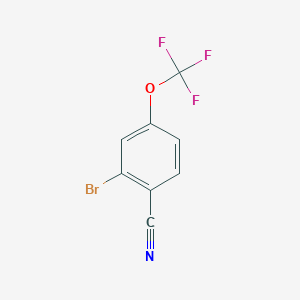
2-Bromo-4-(Trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
2-Bromo-4-(Trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It is used in various chemical reactions and has a molecular weight of 266.01 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(Trifluoromethoxy)benzonitrile includes a benzene ring with a bromine atom and a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C8H3BrF3NO/c9-7-3-6 (14-8 (10,11)12)2-1-5 (7)4-13/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-4-(Trifluoromethoxy)benzonitrile has a molecular weight of 266.01 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has a topological polar surface area of 33 Ų .Applications De Recherche Scientifique
Pharmaceutical Intermediates
2-Bromo-4-(Trifluoromethoxy)benzonitrile: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating a bromine atom and a trifluoromethoxy group, makes it a valuable precursor in constructing complex molecules for medicinal chemistry .
Synthesis of Diphenylthioethers
This compound is instrumental in synthesizing diphenylthioethers, which are sulfur-containing organic compounds. These thioethers have potential applications in developing new materials and chemicals with unique properties .
Material Science
In material science, 2-Bromo-4-(Trifluoromethoxy)benzonitrile can be used to modify the surface properties of materials. The trifluoromethoxy group, in particular, could impart hydrophobic characteristics to surfaces, which is valuable in creating water-resistant materials .
Organic Synthesis
As a building block in organic synthesis, this compound offers a pathway to create a wide range of organic molecules. Its reactivity with various nucleophiles allows for the introduction of different functional groups, expanding the diversity of synthetic organic chemistry .
Agrochemical Research
The bromine atom present in 2-Bromo-4-(Trifluoromethoxy)benzonitrile makes it a candidate for developing novel agrochemicals. Brominated compounds are often used in pesticides and herbicides, and this compound could lead to the discovery of new, more effective agrochemicals .
Analytical Chemistry
In analytical chemistry, 2-Bromo-4-(Trifluoromethoxy)benzonitrile can serve as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature allows for accurate calibration and measurement in complex analytical procedures .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 4-(trifluoromethyl)benzonitrile, is known to be a key intermediate in the synthesis of fluvoxamine .
Mode of Action
It’s structurally similar compound, 4-(Trifluoromethyl)benzonitrile, participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This suggests that 2-Bromo-4-(Trifluoromethoxy)benzonitrile might also participate in similar reactions.
Action Environment
It’s structurally similar compound, 4-bromo-2-(trifluoromethoxy)benzonitrile, is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that similar storage conditions might be applicable for 2-Bromo-4-(Trifluoromethoxy)benzonitrile.
Propriétés
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCJMGFMNVWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596200 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(Trifluoromethoxy)benzonitrile | |
CAS RN |
1214334-83-4 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

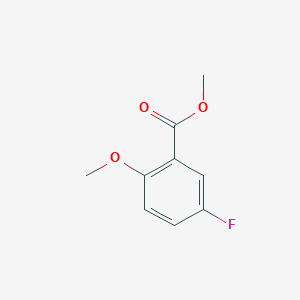

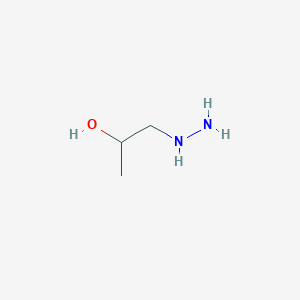
![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)
![3-[Benzyl(methyl)amino]propanoic acid](/img/structure/B171463.png)


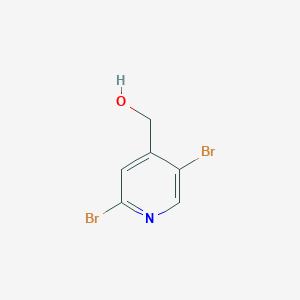

![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)

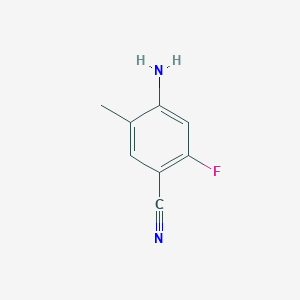
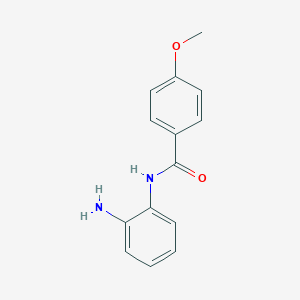
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)